trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate
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Overview
Description
Orotidylic acid (trisodium) is a pyrimidine nucleotide, also known as orotidine 5’-monophosphate. It is a crucial intermediate in the biosynthesis of uridine monophosphate, which is an essential component of RNA. This compound plays a significant role in the metabolic pathways of pyrimidine nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Orotidylic acid (trisodium) is synthesized from orotate and phosphoribosyl pyrophosphate through the action of the enzyme orotate phosphoribosyltransferase . The reaction conditions typically involve a buffered aqueous solution to maintain the enzyme’s activity and stability.
Industrial Production Methods
In industrial settings, the production of orotidylic acid (trisodium) involves the fermentation of microorganisms that naturally produce the enzyme orotate phosphoribosyltransferase. The fermentation broth is then processed to extract and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Orotidylic acid (trisodium) undergoes several types of chemical reactions, including:
Decarboxylation: This reaction is catalyzed by the enzyme orotidine 5’-monophosphate decarboxylase, converting orotidylic acid into uridine monophosphate.
Phosphorylation: It can be phosphorylated to form diphosphate and triphosphate derivatives.
Common Reagents and Conditions
Decarboxylation: Requires the enzyme orotidine 5’-monophosphate decarboxylase and occurs under physiological conditions.
Phosphorylation: Typically involves ATP and kinase enzymes under buffered aqueous conditions.
Major Products
Uridine monophosphate: Formed through decarboxylation.
Diphosphate and triphosphate derivatives: Formed through phosphorylation reactions.
Scientific Research Applications
Orotidylic acid (trisodium) has a wide range of applications in scientific research:
Mechanism of Action
Orotidylic acid (trisodium) exerts its effects primarily through its role as a precursor in the biosynthesis of uridine monophosphate. The enzyme orotate phosphoribosyltransferase catalyzes the formation of orotidylic acid from orotate and phosphoribosyl pyrophosphate. Subsequently, orotidylic acid is converted into uridine monophosphate by the enzyme orotidine 5’-monophosphate decarboxylase . This pathway is crucial for the synthesis of RNA and DNA in cells.
Comparison with Similar Compounds
Similar Compounds
Uridine monophosphate: The direct product of orotidylic acid decarboxylation.
Cytidine monophosphate: Another pyrimidine nucleotide involved in RNA synthesis.
Thymidine monophosphate: A pyrimidine nucleotide involved in DNA synthesis.
Uniqueness
Orotidylic acid (trisodium) is unique due to its role as the last intermediate in the biosynthesis of uridine monophosphate. Its specific interactions with enzymes in the pyrimidine biosynthesis pathway distinguish it from other pyrimidine nucleotides .
Properties
Molecular Formula |
C10H10N2Na3O11P |
---|---|
Molecular Weight |
434.14 g/mol |
IUPAC Name |
trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13N2O11P.3Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;;;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
IESMRAGOMHGJFC-LLWADOMFSA-K |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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